T-3764518: A Deep Dive into the Mechanism of Action of a Novel SCD1 Inhibitor
T-3764518: A Deep Dive into the Mechanism of Action of a Novel SCD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-3764518 is a potent and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in fatty acid metabolism.[1][2] Overexpressed in a variety of cancers, SCD1 plays a pivotal role in tumor cell proliferation and survival by maintaining the appropriate balance of saturated and monounsaturated fatty acids in cellular membranes.[1][3] T-3764518 disrupts this balance, leading to an accumulation of saturated fatty acids, which in turn induces endoplasmic reticulum (ER) stress and ultimately triggers apoptotic cell death in cancer cells. This document provides a comprehensive overview of the mechanism of action of T-3764518, detailing its molecular target, cellular consequences, and preclinical antitumor activity.
Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)
T-3764518 exerts its anticancer effects through the direct inhibition of SCD1. SCD1 is a key enzyme in lipogenesis that catalyzes the conversion of stearoyl-CoA to oleoyl-CoA, a crucial step in the de novo synthesis of monounsaturated fatty acids.[1] By binding to SCD1, T-3764518 blocks this conversion, leading to a significant shift in the cellular lipid profile.
Biochemical and Cellular Consequences of SCD1 Inhibition
The primary consequence of SCD1 inhibition by T-3764518 is an increase in the ratio of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs) within cancer cells. This alteration in lipid composition has profound effects on cellular homeostasis:
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Endoplasmic Reticulum (ER) Stress: The accumulation of SFAs and the depletion of MUFAs lead to significant stress on the endoplasmic reticulum. This is evidenced by the increased expression of ER stress markers such as immunoglobulin heavy chain-binding protein (BiP).
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Induction of Apoptosis: Prolonged ER stress activates the unfolded protein response (UPR), which, when overwhelmed, triggers programmed cell death (apoptosis). A key indicator of T-3764518-induced apoptosis is the cleavage of poly (ADP-ribose) polymerase 1 (PARP1).
The on-target activity of T-3764518 has been confirmed by experiments showing that the cytotoxic effects of the compound can be rescued by the addition of oleic acid, the downstream product of SCD1 activity.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for T-3764518.
| Parameter | Value | Assay/System | Reference |
| IC50 | 4.7 nM | Stearoyl-CoA Desaturase (SCD) Inhibition |
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Mouse Xenograft | HCT-116 (Colorectal) | T-3764518 | Slowed tumor growth | |
| Mouse Xenograft | MSTO-211H (Mesothelioma) | T-3764518 | Slowed tumor growth | |
| Mouse Xenograft | 786-O (Renal) | 1 mg/kg, bid | Tumor growth suppression |
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the developing institution, the following outlines the key experimental methodologies used to elucidate the mechanism of action of T-3764518, based on published literature.
In Vitro SCD1 Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of T-3764518 against SCD1.
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Methodology: A biochemical assay is performed using recombinant human SCD1 enzyme. The substrate, stearoyl-CoA, is incubated with the enzyme in the presence of varying concentrations of T-3764518. The formation of the product, oleoyl-CoA, is measured, typically using mass spectrometry or a coupled enzymatic reaction that produces a detectable signal (e.g., colorimetric or fluorescent). The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability and Growth Assays
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Objective: To assess the effect of T-3764518 on cancer cell proliferation.
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Methodology: Cancer cell lines (e.g., HCT-116) are seeded in 96-well plates and treated with a range of T-3764518 concentrations for a specified period (e.g., 72 hours). Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The results are used to determine the growth inhibitory concentration (GI50).
Lipidomic Analysis
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Objective: To quantify the changes in the cellular fatty acid profile upon treatment with T-3764518.
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Methodology: Cancer cells or tumor tissue from xenograft models are treated with T-3764518. Lipids are extracted from the samples and analyzed by mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS). This allows for the precise quantification of various lipid species, including saturated and monounsaturated fatty acids, to determine the SFA:MUFA ratio.
Western Blot Analysis for ER Stress and Apoptosis Markers
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Objective: To detect the induction of ER stress and apoptosis in response to T-3764518 treatment.
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Methodology: Cells are treated with T-3764518 for various time points. Cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with primary antibodies specific for ER stress markers (e.g., BiP) and apoptosis markers (e.g., cleaved PARP1). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.
Mouse Xenograft Models
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Objective: To evaluate the in vivo antitumor efficacy of T-3764518.
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Methodology: Human cancer cells (e.g., HCT-116, MSTO-211H, or 786-O) are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are randomized into vehicle control and treatment groups. T-3764518 is administered orally at specified doses and schedules. Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., lipidomics, western blotting).
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the signaling pathway of T-3764518 and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of T-3764518 in cancer cells.
Caption: Preclinical evaluation workflow for T-3764518.
References
- 1. In vitro and in vivo antitumor activities of T-3764518, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
